MFCD18323669
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Overview
Description
The compound identified by the registry number MFCD18323669 is known chemically as N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 2-(trifluoromethyl)benzoic acid. This can be achieved through the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The 2-(trifluoromethyl)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)aniline.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the compound can interact with receptors on the cell surface, triggering downstream signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide: shares structural similarities with other trifluoromethyl-substituted benzamides, such as:
Uniqueness
- The presence of two trifluoromethyl groups in N-(4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with fewer or no trifluoromethyl groups. This makes it particularly valuable in applications requiring high stability and bioavailability.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-7-10(17)4-5-16-11/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLGTMOFXPCTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692677 |
Source
|
Record name | 2-[3-(Trifluoromethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-84-3 |
Source
|
Record name | 2-[3-(Trifluoromethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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